(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride
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Description
(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O and its molecular weight is 376.93. The purity is usually 95%.
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Biological Activity
The compound (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H28ClN5O, and it features a diazepane ring, a pyrazole moiety, and an o-tolyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and diazepane structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neurological Effects : Diazepane derivatives are often studied for their anxiolytic and sedative effects.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The diazepane structure may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : Some derivatives have antioxidant properties that can mitigate oxidative stress in cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The effectiveness was attributed to the ability to disrupt microbial cell membranes .
Anticancer Effects
In vitro studies on related diazepane derivatives revealed promising anticancer activity against various cancer cell lines. For instance, compounds were shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells, outperforming standard chemotherapeutics like Paclitaxel .
Neurological Studies
Research focusing on the anxiolytic effects of diazepane-containing compounds indicated potential therapeutic benefits for anxiety disorders. These studies often utilize animal models to assess behavioral changes following administration of the compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-(2-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O.ClH/c1-16-7-4-5-8-19(16)20(25)23-10-6-9-22(11-13-23)12-14-24-18(3)15-17(2)21-24;/h4-5,7-8,15H,6,9-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAXRITUFMZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.